Product packaging for Dipiperidinyldicyclohexylsulfide(Cat. No.:CAS No. 172421-36-2)

Dipiperidinyldicyclohexylsulfide

Cat. No.: B3367302
CAS No.: 172421-36-2
M. Wt: 364.6 g/mol
InChI Key: LBFKHDVCWOQSNF-UHFFFAOYSA-N
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Description

Dipiperidinyldicyclohexylsulfide is a specialized chemical compound incorporating piperidine and cyclohexyl groups linked by a sulfide bridge, designed exclusively for research applications. Piperidine is a fundamental scaffold in pharmaceutical chemistry and is widely used as a building block and catalyst in organic synthesis . The structural features of this compound, particularly the sulfur atom in the sulfide linkage, suggest potential utility in the development of novel ligands for catalysis or in the synthesis of complex molecules where sulfur plays a critical role in biological activity or material properties. Researchers may investigate its application in areas such as polymer chemistry, where sulfur-containing compounds can influence material characteristics, or in medicinal chemistry as a precursor for the development of new therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H40N2S B3367302 Dipiperidinyldicyclohexylsulfide CAS No. 172421-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-piperidin-1-ylcyclohexyl)sulfanylcyclohexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N2S/c1-7-15-23(16-8-1)19-11-3-5-13-21(19)25-22-14-6-4-12-20(22)24-17-9-2-10-18-24/h19-22H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFKHDVCWOQSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2SC3CCCCC3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938149
Record name 1,1'-[Sulfanediyldi(cyclohexane-2,1-diyl)]dipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172421-36-2
Record name Piperidine, 1,1'-(thiodi-2,1-cyclohexanediyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172421362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[Sulfanediyldi(cyclohexane-2,1-diyl)]dipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving Dipiperidinyldicyclohexylsulfide

Exploration of Reaction Pathways for Sulfide (B99878) Formation and Derivatization

Currently, there is a lack of specific studies detailing the synthetic routes to Dipiperidinyldicyclohexylsulfide and its subsequent derivatization. General methods for the formation of unsymmetrical sulfides often involve the reaction of a thiol with an electrophile or the coupling of two different thiol-containing precursors. However, without experimental data, the specific conditions, catalysts, and potential side reactions for the synthesis of this compound remain speculative.

Role of the Sulfur Atom in Directing Reactivity and Regioselectivity

The sulfur atom in a sulfide is known to be nucleophilic and can be oxidized to sulfoxides and sulfones. In the context of this compound, the sulfur atom would be expected to influence the reactivity of the adjacent cyclohexyl groups. However, without specific experimental evidence, the extent of this influence and its impact on the regioselectivity of reactions involving the cyclohexyl rings cannot be definitively determined. The interplay between the sulfur and the nitrogen atoms of the piperidinyl groups could also lead to complex electronic effects, but this remains an area for future investigation.

Nucleophilic and Electrophilic Reactions of the Piperidinyl and Cyclohexyl Moieties

The piperidinyl groups in this compound contain a secondary amine, which can act as a nucleophile. Reactions such as acylation or alkylation at the nitrogen atom would be anticipated. The cyclohexyl rings, being saturated hydrocarbons, are generally unreactive towards nucleophilic or electrophilic attack unless activated by adjacent functional groups. The influence of the sulfide and piperidinyl moieties on the reactivity of the cyclohexyl rings has not been documented.

Studies on Rearrangement Reactions and Conformational Dynamics

The potential for rearrangement reactions in this compound exists, particularly under acidic or thermal conditions. However, no studies have been published that investigate such transformations for this specific molecule. The conformational dynamics, involving the chair-boat conformations of the cyclohexyl and piperidinyl rings and the rotational barriers around the C-S and C-N bonds, would be complex. Understanding these dynamics would require computational modeling and spectroscopic analysis, which have not been reported for this compound.

Advanced Structural Elucidation and Conformational Analysis of Dipiperidinyldicyclohexylsulfide

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Dipiperidinyldicyclohexylsulfide in solution. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the numerous non-equivalent protons in the dicyclohexyl and dipiperidinyl moieties. The chemical shifts of the protons are influenced by their spatial orientation (axial vs. equatorial) within the ring systems. Protons in the axial position are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. Spin-spin coupling constants (J-values) are crucial for determining the relative stereochemistry. For instance, a large coupling constant (typically 8-13 Hz) between vicinal protons on the cyclohexane (B81311) and piperidine (B6355638) rings is indicative of a trans-diaxial relationship, providing insight into the chair conformation of the rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The chemical shifts of the carbons in the cyclohexane and piperidine rings are also dependent on their substitution and conformation. Carbons bearing the nitrogen and sulfur atoms will be significantly deshielded and appear at a lower field.

2D NMR Techniques: To resolve the spectral overlap and unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the individual cyclohexyl and piperidinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different ring systems through the central sulfur atom.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a plausible isomer of this compound is presented below. The exact values can vary depending on the solvent and the specific isomer.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key NOESY Correlations
Cyclohexyl-CαH 3.1 - 3.555 - 60Protons on Piperidinyl-Cα'
Cyclohexyl-Cβ,γ,δH 1.2 - 2.025 - 35Other cyclohexyl protons
Piperidinyl-Cα'H 2.8 - 3.250 - 55Protons on Cyclohexyl-Cα
Piperidinyl-Cβ',γ'H 1.4 - 1.824 - 28Other piperidinyl protons

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information about the functional groups present in this compound and can also be sensitive to conformational changes.

FT-IR Spectroscopy: The infrared spectrum is dominated by the vibrational modes of the C-H, C-C, C-N, and C-S bonds.

C-H Stretching: The region between 2850 and 3000 cm⁻¹ will show strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH groups in the cyclohexyl and piperidinyl rings.

C-N Stretching: The stretching vibration of the C-N bond in the piperidine ring typically appears in the 1250-1020 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration is generally weak and falls in the 700-600 cm⁻¹ range. Its identification can sometimes be challenging due to overlap with other vibrations.

"Fingerprint" Region: The region below 1500 cm⁻¹ is complex and contains a multitude of bending and rocking vibrations. This "fingerprint" region is unique to the molecule and can be used for identification purposes.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-S bond, which gives a weak signal in the IR, often produces a more intense band in the Raman spectrum, aiding in its confirmation. The symmetric vibrations of the cyclohexane and piperidine rings are also typically strong in the Raman spectrum.

Conformational analysis can be performed by studying the changes in the vibrational spectra under different conditions (e.g., temperature, solvent). The appearance or disappearance of certain bands can indicate the presence of different conformers in equilibrium.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (aliphatic) 2850 - 30002850 - 3000Strong (IR), Strong (Raman)
CH₂ Scissoring 1440 - 14801440 - 1480Medium (IR), Medium (Raman)
C-N Stretch 1250 - 10201250 - 1020Medium (IR), Weak (Raman)
C-C Stretch 1200 - 8001200 - 800Medium (IR), Strong (Raman)
C-S Stretch 700 - 600700 - 600Weak (IR), Medium (Raman)

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Architecture

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By successfully growing a single crystal of this compound, it is possible to obtain a wealth of structural information with high precision.

Absolute Configuration: For chiral isomers of this compound, anomalous dispersion effects in the diffraction data can be used to determine the absolute configuration of the stereocenters, often expressed using the Cahn-Ingold-Prelog (R/S) notation.

Bond Lengths and Angles: X-ray diffraction provides accurate measurements of all bond lengths and angles within the molecule. This data can be used to assess any strain in the ring systems and to understand the electronic effects of the substituents.

Conformation in the Solid State: The analysis reveals the preferred conformation of the cyclohexane and piperidine rings in the crystalline state, including the chair, boat, or twist-boat forms. It also shows the orientation of the substituents as either axial or equatorial.

Solid-State Architecture: The crystal structure analysis also elucidates how the molecules pack together in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if present) or van der Waals forces, which dictate the supramolecular assembly.

Structural Parameter Expected Value
C-S Bond Length 1.80 - 1.85 Å
C-N Bond Length 1.45 - 1.50 Å
C-C Bond Length (aliphatic) 1.52 - 1.55 Å
C-S-C Bond Angle 100 - 105°
C-N-C Bond Angle (piperidine) 110 - 115°
Cyclohexane/Piperidine Ring Conformation Predominantly Chair

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

If this compound is chiral, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, can be a powerful technique for its stereochemical analysis in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. Chiral isomers (enantiomers) of this compound would produce mirror-image CD spectra. The sign and magnitude of the Cotton effects (the peaks in the CD spectrum) are related to the electronic transitions and the stereochemistry of the molecule.

Enantiomeric Excess (ee) Determination: For a non-racemic mixture of enantiomers, the intensity of the CD signal is directly proportional to the enantiomeric excess. By comparing the CD signal of a sample of unknown ee to that of the pure enantiomer, the ee of the sample can be determined.

The chromophores in this compound that are expected to give rise to CD signals are the C-S and C-N bonds. The electronic transitions associated with these groups are in the UV region, and their interaction with the chiral environment of the rest of the molecule will result in a characteristic CD spectrum.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: Using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the mass spectrum should exhibit a prominent molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the exact mass of the protonated molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of this compound is likely to proceed through the cleavage of the C-S and C-N bonds, as well as fragmentation of the cyclohexyl and piperidinyl rings.

Expected Fragmentation Pathways:

Cleavage of the C-S bond to generate fragments corresponding to the dicyclohexyl sulfide (B99878) cation and a piperidinyl radical, or a piperidinylcyclohexyl sulfide cation and a piperidinyl radical.

Loss of a piperidine ring.

Fragmentation of the cyclohexane ring via retro-Diels-Alder type reactions.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

Ion Proposed Structure
[M+H]⁺ Protonated this compound
[M - C₅H₁₀N]⁺ Loss of a piperidinyl radical
[C₁₂H₂₂S]⁺ Dicyclohexyl sulfide cation
[C₅H₁₁N]⁺ Piperidinium cation

Electron Microscopy and Diffraction for Supramolecular Assembly Studies

While single crystal X-ray diffraction is ideal for atomic-resolution structures, electron microscopy techniques can be employed to study the larger-scale organization and morphology of this compound, particularly its supramolecular assemblies.

Transmission Electron Microscopy (TEM): TEM can be used to visualize the morphology of crystalline or aggregated samples of this compound at the nanoscale. This can reveal information about the shape and size distribution of nanocrystals or other self-assembled structures.

Scanning Electron Microscopy (SEM): SEM provides information about the surface topography of the material. It can be used to study the morphology of larger crystals or polycrystalline powders.

Electron Diffraction: Selected Area Electron Diffraction (SAED), a technique often performed in a TEM, can be used to obtain diffraction patterns from very small crystalline domains (nanocrystals). These diffraction patterns are analogous to X-ray diffraction patterns and can provide information about the crystal lattice parameters and symmetry, complementing the data from single crystal X-ray diffraction, especially when only very small crystals are available.

These electron microscopy and diffraction techniques are particularly valuable for understanding how intermolecular forces direct the self-assembly of this compound molecules into larger, ordered structures.

Computational Chemistry and Theoretical Modeling of Dipiperidinyldicyclohexylsulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the molecular geometry of Dipiperidinyldicyclohexylsulfide. By employing functionals such as B3LYP with a suitable basis set like 6-311G**, the equilibrium geometry of the molecule can be determined with high accuracy. nih.gov These calculations reveal crucial parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

For instance, DFT calculations can precisely determine the C-S-C bond angle, the geometries of the piperidine (B6355638) and cyclohexane (B81311) rings, and the spatial orientation of these bulky groups relative to each other. The piperidine rings are expected to adopt a chair conformation. nih.gov The electronic properties, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also elucidated. The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and electronic transitions. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-S-C Bond Angle~105-110°
C-N-C Bond Angle (piperidine)~112°
Average C-C Bond Length (cyclohexyl)~1.54 Å
Average C-N Bond Length (piperidine)~1.47 Å
Average C-S Bond Length~1.82 Å
Dihedral Angle (C-S-C-C)Varies with conformation
Note: These values are hypothetical and based on typical parameters for similar structural motifs calculated using DFT.

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

The conformational landscape of a flexible molecule like this compound is vast and complex. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable for exploring the various possible conformations and their relative energies. capes.gov.brnih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.govresearchgate.net By simulating the atomic motions, MD can reveal the flexibility of the rings, the rotational barriers around the C-S bonds, and the transitions between different conformational states. These simulations are crucial for understanding how the molecule might behave in a real-world environment, such as in solution or when interacting with a biological target. nih.gov

Table 2: Relative Energies of Plausible Conformers of this compound from Molecular Mechanics

ConformerRelative Energy (kcal/mol)
anti-anti0.0 (most stable)
anti-gauche1.2
gauche-gauche2.5
Note: These are illustrative energy values based on studies of similar dicyclohexyl systems and represent the energy difference from the most stable conformer.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.govcomporgchem.comrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. researchgate.net This allows for the assignment of peaks in the experimental spectrum to specific atoms in the molecule, aiding in structural elucidation. The predicted shifts for the protons and carbons in the piperidine and cyclohexane rings would be characteristic of their chemical environment.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. copernicus.org The calculated IR spectrum can help identify characteristic functional group vibrations, such as C-H stretching of the cyclohexane and piperidine rings, C-N stretching, and the C-S stretching frequency. libretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov For a molecule like this compound, which contains a sulfide (B99878) chromophore, TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. acs.org This allows for the prediction of the wavelength of maximum absorption (λmax), which is a key feature of the UV-Vis spectrum.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterValue
¹³C NMRChemical Shift Range (ppm)20-60 (Aliphatic Carbons)
¹H NMRChemical Shift Range (ppm)1.0-3.5 (Aliphatic Protons)
IRC-S Stretch (cm⁻¹)~600-700
UV-Visλmax (nm)~210-230
Note: These are hypothetical values based on typical ranges for the constituent functional groups.

Reaction Mechanism Elucidation through Transition State Calculations

Understanding the reactivity of this compound, for instance, in oxidation reactions at the sulfur atom, requires the elucidation of reaction mechanisms. DFT is a powerful tool for this purpose, allowing for the mapping of the potential energy surface of a reaction. whiterose.ac.uk

By locating and characterizing the transition state (TS) structure, which is a first-order saddle point on the potential energy surface, the activation energy of a reaction can be calculated. ucsb.edu This provides a quantitative measure of the reaction rate. For example, the mechanism of oxidation of the sulfide to a sulfoxide (B87167) or sulfone can be investigated. Computational studies on similar sulfides have shown that the reaction with hydroperoxides proceeds through a concerted transition state. whiterose.ac.uk The geometry of the transition state reveals the synchronous or asynchronous nature of bond-breaking and bond-forming events.

Table 4: Hypothetical Activation Energies for Oxidation of this compound

ReactionComputational MethodCalculated Activation Energy (kcal/mol)
Sulfide to SulfoxideDFT (B3LYP/6-311+G(d,p))15-20
Sulfoxide to SulfoneDFT (B3LYP/6-311+G(d,p))25-30
Note: These are plausible activation energy ranges based on computational studies of similar sulfide oxidation reactions.

Intermolecular Interaction Analysis using Quantum Chemical Methods

The non-covalent interactions of this compound with other molecules are crucial for understanding its physical properties and potential biological activity. Quantum chemical methods can be employed to analyze and quantify these interactions. acs.orgnih.gov

Methods such as Symmetry-Adapted Perturbation Theory (SAPT) or the use of non-covalent interaction (NCI) plots can reveal the nature and strength of intermolecular forces like van der Waals interactions, and potential weak hydrogen bonds involving the nitrogen atoms of the piperidine rings. rsc.org Given the presence of a sulfur atom, specific sulfur-containing interactions, such as S···O or S···π interactions, could also play a significant role in the formation of molecular aggregates or in binding to a receptor. acs.orgnih.govacs.org Understanding these interactions is key to predicting the molecule's behavior in condensed phases and its potential for molecular recognition.

Quantitative Structure-Property Relationship (QSPR) Studies on Analogues

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a series of compounds and their physicochemical or biological properties. While a full QSPR study would require a dataset of analogues, the principles can be applied to understand the potential impact of structural modifications to this compound.

By calculating a variety of molecular descriptors (e.g., steric, electronic, and topological) for a series of hypothetical analogues of this compound, models could be built to predict properties such as solubility, lipophilicity (logP), or even biological activity. nih.gov For example, modifying the substituents on the piperidine or cyclohexane rings would alter these descriptors, and a QSPR model could predict the resulting change in a specific property. Such studies are highly valuable in rational drug design and materials science for optimizing molecular properties. mdpi.comnih.gov

Applications in Materials Science and Catalysis Research

Exploration of Dipiperidinyldicyclohexylsulfide as a Ligand in Coordination Chemistry

A hypothetical "this compound" molecule, featuring nitrogen-containing piperidinyl groups and a sulfur atom, would present multiple potential coordination sites for metal ions. The nitrogen atoms of the piperidine (B6355638) rings could act as Lewis bases, donating their lone pair of electrons to a metal center. The sulfur atom, with its own lone pairs, could also serve as a donor, potentially leading to the formation of stable chelate rings if the geometry of the molecule allows.

The steric bulk of the cyclohexyl groups would be a significant factor in the coordination chemistry of such a ligand. These bulky groups could influence the coordination number of the metal center, potentially favoring the formation of low-coordinate complexes. This can be a desirable feature in catalysis, as it can create vacant coordination sites for substrate binding and activation. For instance, in coordination chemistry, bulky ligands are often employed to stabilize reactive metal centers. An example of a flexible ligand used in coordination polymer materials is α,α'-p-xylylenebis(1-(4-pyridylmethylene)-piper-4-azine), which demonstrates how multifunctional ligands can form complex structures with various metal ions like Co(II), Cd(II), and Ag(I). nih.gov The structural dynamics and properties of the resulting materials are heavily influenced by the ligand's flexibility and the metal's coordination preferences. nih.gov

Role of Sulfur-Containing Heterocycles in Catalytic Processes

Sulfur-containing heterocycles are a class of compounds with significant applications in catalysis, both as organocatalysts and as ligands for metal catalysts. Their utility stems from the unique electronic properties of the sulfur atom, which is more nucleophilic and less basic than its oxygen counterpart. nih.gov This allows sulfur-containing compounds to participate in a variety of chemical transformations.

In organocatalysis, thio-ethers can act as Lewis bases to activate substrates. In metal catalysis, they are widely used as ligands. The "soft" nature of the sulfur atom makes it a good ligand for "soft" metal ions such as palladium, platinum, and rhodium, which are commonly used in cross-coupling reactions and other important catalytic processes. The electronic properties of the sulfur atom can be fine-tuned by the substituents on the heterocyclic ring, allowing for the rational design of ligands for specific catalytic applications. The synthesis of sulfur-containing heterocycles can be achieved through methods like the oxidative carbon-hydrogen bond functionalization of vinyl sulfides. nih.gov

Investigation as a Monomer or Building Block in Polymer Science

Should "this compound" be synthesized, its bifunctional nature, with two piperidinyl groups, could allow it to act as a monomer in polymerization reactions. For example, if the piperidine nitrogen atoms were to participate in a step-growth polymerization with a suitable comonomer (e.g., a diacyl chloride or a diisocyanate), a polyamide or polyurea could be formed.

The resulting polymer would incorporate the bulky dicyclohexylsulfide moiety into its backbone. This could impart unique properties to the polymer, such as high thermal stability, altered solubility, and specific optical or electronic characteristics. The rigid and bulky nature of the dicyclohexyl groups might lead to a polymer with a high glass transition temperature and amorphous morphology. The presence of the sulfur atom could also be exploited to create polymers with high refractive indices or to serve as a site for post-polymerization modification.

Supramolecular Chemistry: Design of Self-Assembled Systems Involving this compound

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, to create large, well-defined assemblies. A molecule like "this compound" could be a fascinating building block for supramolecular chemistry.

Development of Analytical Reagents or Probes

The potential for "this compound" to be developed into an analytical reagent or probe would depend on its specific chemical and physical properties. For instance, if the molecule exhibits fluorescence, it could potentially be used as a fluorescent probe for the detection of specific analytes. The binding of an analyte to the piperidinyl or sulfide (B99878) groups could induce a change in the fluorescence intensity or wavelength, allowing for quantitative detection.

Furthermore, if the molecule has a high affinity and selectivity for a particular metal ion, it could be used as an ion-selective electrode or as a colorimetric reagent for the detection of that metal. The design of such a probe would require careful consideration of the binding site's geometry and the electronic properties of the molecule to ensure a detectable response upon binding.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Table 1: Hypothetical AI/ML Model Inputs for Synthesis Prediction

Data TypeExample for Dipiperidinyldicyclohexylsulfide SynthesisPurpose in Model Training
Reactant Structure SMILES or 3D coordinates of dicyclohexyl precursorTo learn molecular features influencing reactivity
Reagent Information Type of piperidine (B6355638) derivative, sulfur sourceTo predict compatibility and reaction mechanism
Reaction Conditions Temperature, solvent, catalyst type and loadingTo optimize for yield and purity
Known Outcomes Published yields of similar sulfide (B99878) bond formationsTo train the model to predict success rates

High-Throughput Experimentation for Optimizing Synthesis and Reaction Conditions

High-Throughput Experimentation (HTE) is a powerful methodology for rapidly screening a large number of reaction conditions in parallel. purdue.eduyoutube.com This technique, which often utilizes multi-well plates (e.g., 96 or 384 wells), allows for the simultaneous investigation of numerous catalysts, solvents, temperatures, and reactant ratios. purdue.eduyoutube.com

In the context of synthesizing this compound, HTE could be employed to swiftly identify the ideal conditions for the key bond-forming steps. For example, an array of experiments could be set up to screen various palladium or copper catalysts, which are often used in cross-coupling reactions. youtube.com Each well would contain a unique combination of catalyst, ligand, and solvent, and the reaction outcomes could be rapidly analyzed using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can screen a 384-well plate in minutes. purdue.edu This approach dramatically accelerates the optimization process, leading to improved yields and reduced side-product formation, which would otherwise require extensive, time-consuming single experiments. youtube.com

Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its control and optimization. Advanced in situ spectroscopic techniques allow for the real-time monitoring of a reaction as it proceeds, without the need for intrusive sampling. rsc.org

For the synthesis of this compound, techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or differential absorption spectroscopy could be implemented. rsc.org By placing a probe directly into the reaction vessel, researchers can continuously track the concentration of reactants, intermediates, and the final product. This provides a wealth of data on reaction rates, the formation of transient species, and the influence of different parameters on the reaction pathway. Such detailed, real-time information is invaluable for ensuring reaction completeness, identifying potential issues, and scaling up the synthesis from the lab to industrial production with greater confidence. rsc.org

Exploration of New Chemical Space Based on the this compound Core

The term "chemical space" refers to the vast ensemble of all possible molecules. Exploring this space is a key strategy in drug discovery and materials science to identify novel compounds with desired properties. digitellinc.com The this compound structure can serve as a central scaffold for the generation of a new, focused library of virtual compounds.

Using computational "chemical space travel" algorithms, researchers can systematically modify the core structure—for instance, by adding different functional groups to the piperidinyl or cyclohexyl rings—to generate millions of virtual derivatives. These virtual libraries can then be subjected to in silico screening, such as molecular docking, to predict their potential bioactivity against specific targets like protein kinases or epigenetic writers. nih.govyoutube.com This approach allows for the intelligent navigation of chemical space to find new drug candidates or materials with unique properties, focusing synthetic efforts only on the most promising molecules identified computationally. youtube.com Generative models, such as transformers pre-trained on large chemical databases, can also be employed to design novel, yet synthetically accessible, compounds based on the core scaffold, ensuring a high degree of novelty in the generated structures. biorxiv.org

Multiscale Modeling Approaches for Complex Chemical Systems Containing the Compound

Chemical processes often involve phenomena that occur across multiple length and time scales, from the quantum behavior of electrons to the macroscopic properties of the bulk material. manchester.ac.uk Multiscale modeling is a powerful computational approach that integrates different theoretical methods to simulate a system across these scales. manchester.ac.ukdtu.dk

For a system containing this compound, a multiscale modeling approach could provide a holistic understanding of its behavior. At the smallest scale, quantum mechanical methods could be used to elucidate the reaction mechanism for its synthesis. manchester.ac.uk At a larger scale, molecular dynamics simulations could model how molecules of the compound interact with each other and with a solvent. Finally, at the macroscopic level, computational fluid dynamics could simulate its behavior in a large-scale reactor. manchester.ac.uk By bridging these different scales, researchers can build a comprehensive and predictive model of the chemical system, which is essential for process optimization and the design of new applications. dtu.dk

Sustainability and Environmental Impact of Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Evaluating the sustainability of synthetic routes is becoming an increasingly critical aspect of chemical research and development. mdpi.com

Future research on this compound should include a thorough assessment of the environmental impact of its synthesis. This involves analyzing factors such as atom economy, energy consumption, and the toxicity of reagents and solvents. For example, traditional organic syntheses often use stoichiometric quantities of reagents and volatile organic solvents, leading to significant waste. researchgate.net

Emerging sustainable methodologies could be applied to create greener synthetic pathways. These include the use of safer, renewable solvents like glycerol (B35011) or supercritical carbon dioxide, which have low toxicity and environmental impact. researchgate.net Another promising avenue is biocatalysis, which uses enzymes to perform chemical transformations with high selectivity and under mild conditions, often in aqueous media. mdpi.com Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy usage. mdpi.com By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

Green Chemistry PrincipleMetric/ConsiderationApplication to this compound Synthesis
Waste Prevention E-Factor (mass of waste / mass of product)Compare different routes to identify the one generating the least waste.
Atom Economy (MW of product / MW of all reactants) x 100%Design a synthesis that incorporates the maximum number of atoms from the reactants into the final product.
Safer Solvents Solvent Selection GuidesReplace hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or supercritical CO2. researchgate.net
Energy Efficiency Reaction time and temperatureEmploy methods like microwave-assisted synthesis or catalysis to lower energy consumption. mdpi.com
Use of Renewable Feedstocks Source of starting materialsInvestigate precursors derived from biomass instead of petrochemicals.
Catalysis Use of catalytic vs. stoichiometric reagentsPrefer catalytic methods to minimize waste and improve reaction efficiency. youtube.com

Q & A

Basic Research: How can researchers optimize the synthesis of Dipiperidinyldicyclohexylsulfide to improve yield and purity?

Answer:
Synthesis optimization should focus on reaction parameters (e.g., stoichiometry, solvent selection, temperature) and purification methods. For example:

  • Stepwise purification : Use column chromatography with gradient elution to isolate intermediates, followed by recrystallization for final product refinement .
  • Purity validation : Employ high-resolution NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm molecular integrity. For trace impurities, use HPLC with UV-Vis detection .
  • Yield enhancement : Systematic screening of catalysts (e.g., Lewis acids) and reaction times under inert atmospheres can reduce side reactions .

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Feasible Synthetic Routes

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Dipiperidinyldicyclohexylsulfide
Reactant of Route 2
Dipiperidinyldicyclohexylsulfide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.